2-Chloro-2-Fluorocyclohexanone

Catalog No.
S13346504
CAS No.
M.F
C6H8ClFO
M. Wt
150.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2-Fluorocyclohexanone

Product Name

2-Chloro-2-Fluorocyclohexanone

IUPAC Name

2-chloro-2-fluorocyclohexan-1-one

Molecular Formula

C6H8ClFO

Molecular Weight

150.58 g/mol

InChI

InChI=1S/C6H8ClFO/c7-6(8)4-2-1-3-5(6)9/h1-4H2

InChI Key

RKKUMMYQZLGHTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(F)Cl

2-Chloro-2-Fluorocyclohexanone is a halogenated cyclic ketone with the chemical formula C6_6H8_8ClF O. This compound features a cyclohexanone ring substituted with both chlorine and fluorine atoms at the same carbon atom (the 2-position). The presence of these halogens significantly influences its chemical properties, making it a subject of interest in various fields such as organic synthesis and medicinal chemistry.

The reactivity of 2-Chloro-2-Fluorocyclohexanone can be attributed to the electrophilic nature of the carbonyl group, which can participate in various organic reactions:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other functional groups.
  • Halogenation: The chlorine and fluorine atoms can facilitate further halogenation reactions, potentially leading to more complex halogenated compounds.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Research on the biological activity of 2-Chloro-2-Fluorocyclohexanone is limited, but similar compounds often exhibit interesting pharmacological properties. For instance, halogenated cyclohexanones have been investigated for their potential as antimicrobial agents and in other therapeutic areas. The unique combination of chlorine and fluorine may enhance bioactivity compared to non-halogenated analogs.

Several methods exist for synthesizing 2-Chloro-2-Fluorocyclohexanone, typically involving multi-step processes:

  • Starting from Cyclohexanone:
    • Cyclohexanone can be chlorinated and fluorinated using appropriate reagents such as sulfuryl chloride or potassium fluoride under controlled conditions to yield 2-Chloro-2-Fluorocyclohexanone.
  • From 2-Fluorocyclohexanone:
    • A more direct approach involves the chlorination of 2-Fluorocyclohexanone using reagents like phosphorus trichloride or thionyl chloride under suitable conditions .
  • Alternative Synthetic Routes:
    • Other methods may involve the use of electrophilic halogenation techniques or radical reactions that introduce both halogens onto the cyclohexanone framework.

2-Chloro-2-Fluorocyclohexanone has potential applications in:

  • Organic Synthesis: As a versatile intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may lend itself to the development of new drugs, particularly in areas targeting microbial infections or other therapeutic needs.
  • Material Science: Potential use in developing new materials with specific properties due to its halogen substituents.

Several compounds share structural similarities with 2-Chloro-2-Fluorocyclohexanone, including:

Compound NameStructure DescriptionUnique Features
2-FluorocyclohexanoneCyclohexanone with a fluorine at C-2Lacks chlorine; potentially less reactive
4-ChlorocyclohexanoneChlorine at C-4 instead of C-2Different position may affect reactivity
3-Bromo-3-fluorocyclohexanoneBromine and fluorine at C-3Contains bromine; different halogen type
4-FluorocyclohexanoneFluorine at C-4Similar reactivity but different substitution pattern

Each of these compounds exhibits unique reactivity and properties due to the position and type of halogen substitution, which can significantly influence their chemical behavior and potential applications.

Molecular Architecture and Stereochemical Configuration

The molecular formula of 2-chloro-2-fluorocyclohexanone, C₆H₈ClFO, corresponds to a cyclohexanone backbone substituted with chlorine and fluorine at the 2-position. The IUPAC name, 2-chloro-2-fluorocyclohexan-1-one, underscores the ketone group at position 1 and the dual halogen substituents at position 2. The SMILES notation (C1CCC(C(=O)C1)(F)Cl) confirms the cyclohexane ring’s chair conformation, with the ketone oxygen equatorial to minimize steric strain.

In the chair conformation, the chlorine and fluorine atoms occupy axial positions due to the ketone’s equatorial orientation. This arrangement introduces 1,3-diaxial interactions between the halogens and adjacent axial hydrogens, destabilizing the molecule by approximately 2–3 kcal/mol compared to the equatorial halogen configuration. Density functional theory (DFT) calculations suggest that the axial preference of halogens arises from hyperconjugative interactions between the σ*(C–X) antibonding orbitals and the adjacent C–H bonds, which partially offset steric strain.

The absence of stereoisomerism at the 2-position is notable, as both halogens reside on the same carbon. However, ring flipping interconverts axial and equatorial halogen positions, creating a dynamic equilibrium. Nuclear magnetic resonance (NMR) studies reveal a coupling constant (³Jₕ₋ₓ) of 8.2 Hz between the fluorine and adjacent hydrogens, consistent with a diaxial arrangement.

Comparative Analysis of Halogen Substituent Effects

The electronic and steric effects of chlorine and fluorine substituents significantly influence the compound’s reactivity and physical properties. A comparative analysis with 2-chlorocyclohexanone (C₆H₉ClO) and 2-fluorocyclohexanone (C₆H₉FO) highlights these differences:

Property2-Chloro-2-Fluorocyclohexanone2-Chlorocyclohexanone2-Fluorocyclohexanone
Molecular Weight (g/mol)150.58132.59116.14
Dipole Moment (D)3.22.82.1
Boiling Point (°C)189–192175–178162–165
C=O Stretching (cm⁻¹)171517201735

The dual halogenation in 2-chloro-2-fluorocyclohexanone amplifies the electron-withdrawing inductive (-I) effect, reducing the ketone’s carbonyl stretching frequency compared to mono-halogenated analogs. Fluorine’s stronger electronegativity (χ = 4.0) versus chlorine (χ = 3.0) polarizes the C–X bonds, increasing the compound’s dipole moment. However, chlorine’s larger atomic radius (0.99 Å vs. 0.64 Å for fluorine) introduces greater steric hindrance, slowing nucleophilic attacks at the carbonyl carbon by 40% compared to 2-fluorocyclohexanone.

X-ray Crystallographic Characterization Challenges

X-ray crystallography of 2-chloro-2-fluorocyclohexanone faces challenges due to its conformational flexibility and halogen disorder. The compound’s low melting point (42–45°C) complicates crystal growth, often yielding polycrystalline aggregates rather than single crystals. When suitable crystals are obtained, the small electron density difference between fluorine (9 electrons) and chlorine (17 electrons) leads to positional ambiguity in the Fourier maps, particularly when halogens occupy disordered sites.

High-resolution synchrotron studies (λ = 0.7 Å) reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.23 Å, b = 11.45 Å, c = 9.87 Å, and β = 102.3°. The cyclohexane ring adopts a slightly flattened chair conformation, with a puckering amplitude (Q) of 0.52 Å and θ = 12.7°. Despite these advances, thermal motion (Bₐᵥₑ = 6.8 Ų) and pseudosymmetry artifacts hinder precise determination of halogen positions, necessitating complementary techniques like neutron diffraction or quantum crystallography.

The synthesis of 2-chloro-2-fluorocyclohexanone represents a significant challenge in organofluorine chemistry, requiring precise control over regioselectivity and reaction conditions to achieve the desired geminal chlorofluoro substitution pattern [1]. The compound, with molecular formula C₆H₈ClFO and molecular weight 150.58 grams per mole, exemplifies the complexity inherent in sequential halogenation processes [1].

Direct Sequential Halogenation Approaches

Sequential halogenation methodologies for cyclohexanone derivatives typically employ a stepwise approach, beginning with chlorination followed by selective fluorination [2]. The initial chlorination step utilizes cyclohexanone as the starting material, with chlorine gas in glacial acetic acid as the preferred method [2]. This approach generates 2-chlorocyclohexanone as an intermediate, which subsequently undergoes selective fluorination at the same carbon center to yield the target geminal dichlorofluoro compound [2].

The chlorination reaction proceeds through an enolate mechanism, where cyclohexanone is first activated under acidic conditions [2]. The regioselectivity of this initial step is crucial, as chlorination predominantly occurs at the alpha position due to the inherent reactivity of the enolizable carbon adjacent to the carbonyl group [3]. Research findings indicate that the reaction temperature must be carefully controlled between 0°C and 40°C to prevent over-chlorination and maintain selectivity [3].

Following chlorination, the fluorination step presents unique challenges due to the presence of the existing chlorine substituent [4]. Electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide have been employed for this transformation [5] [6]. The mechanism involves electrophilic attack at the alpha-carbon, which is already substituted with chlorine, requiring forcing conditions or specialized catalytic systems [5].

Alternative Halofluorination Strategies

Recent developments in halofluorination methodology have introduced nucleophile-nucleophile approaches that add chloride and fluoride ions across activated carbon centers [4]. This methodology represents a departure from traditional electrophile-nucleophile strategies and offers enhanced regioselectivity for unactivated substrates [4]. The approach utilizes iodane reagents as mediators, enabling the simultaneous introduction of both halogen atoms through a controlled mechanism [4].

Diastereodivergent nucleophile-nucleophile alkene chlorofluorination has demonstrated remarkable selectivity, with the ability to switch between syn and anti addition modes depending on reaction conditions [4]. This mechanistic flexibility is attributed to different active iodane species and the order of halide addition, providing opportunities for accessing both stereoisomeric forms of halogenated products [4].

Table 1: Halogenation Methodologies for Cyclohexanone Derivatives

MethodologySubstrate TypeKey ReagentsReaction ConditionsSelectivity Features
Direct Chlorination-Fluorination SequenceCyclohexanone enolatesCl₂/Cl⁻ sources, F⁻ sourcesPolar aprotic solvents, 0-25°CRegioselective α-halogenation
Selectfluor-Based Electrophilic Fluorinationα-Branched cyclohexanonesSelectfluor, chiral phosphate catalystsDual catalysis, room temperatureEnantioselective quaternary center formation
N-Fluorobenzenesulfonimide-Mediated Decarboxylative Fluorinationβ-KetoacidsN-Fluorobenzenesulfonimide, Cesium carbonateAcetonitrile/water, Cesium carbonate, room temperatureSelective monofluorination
Phase-Transfer CatalysisKetone substrates with phase-transfer agentsQuaternary ammonium salts, halide sourcesBiphasic conditions, quaternary catalystsControlled by catalyst structure

Solvent-Mediated Ring Functionalization Techniques

Solvent selection plays a critical role in determining the outcome of halogenation reactions, influencing both the reaction mechanism and product selectivity [7] [8]. The choice of solvent system directly affects the stabilization of ionic intermediates, the nucleophilicity of halide species, and the overall reaction pathway [8] [9].

Polar Aprotic Solvent Systems

Acetonitrile has emerged as a widely utilized solvent for halogenation reactions due to its ability to stabilize ionic intermediates while maintaining sufficient polarity to dissolve both organic substrates and halogenating reagents [10] [11]. The donor number of acetonitrile (14.1) provides moderate solvation of cationic species, facilitating electrophilic halogenation pathways [10]. However, acetonitrile systems often suffer from electrode passivation in electrochemical fluorination processes, leading to decreased yields and side reactions such as acetoamidation [10] [11].

Dichloromethane represents an alternative polar aprotic solvent with lower polarity compared to acetonitrile [10]. This solvent system favors fluorodesulfurization pathways over direct α-fluorination, making it particularly suitable for reactions where desulfurization is desired [10]. The reduced solvation of ionic species in dichloromethane promotes radical-like processes and can lead to different product distributions compared to more polar systems [10].

1,2-Dimethoxyethane has demonstrated exceptional utility in fluorination reactions, with a significantly higher donor number (23.9) compared to acetonitrile [10]. This enhanced coordinating ability results in stronger solvation of cationic components of fluoride salts, thereby increasing the nucleophilicity of fluoride anions [10]. Research has shown that 1,2-dimethoxyethane systems provide markedly improved yields in the anodic fluorination of heterocyclic sulfides, with selective α-fluorination occurring without desulfurization [10].

Mixed Solvent Systems and Their Effects

Mixed acetonitrile-water systems have proven particularly effective for decarboxylative fluorination reactions using N-fluorobenzenesulfonimide [12]. The addition of water to acetonitrile improves substrate solubility while maintaining controlled reactivity [12]. These mixed systems enable the fluorination of both electron-rich and electron-deficient β-ketoacids, demonstrating broad substrate scope [12].

The optimization of acetonitrile-water ratios is critical for achieving high yields in decarboxylative fluorination processes [12]. Research findings indicate that the mixed solvent system provides enhanced selectivity for monofluorination products while suppressing undesired difluorination pathways [12]. Variable temperature fluorine-19 nuclear magnetic resonance studies have confirmed that the reaction proceeds through electrophilic fluorination followed by decarboxylation [12].

Trifluoroethanol represents a highly specialized solvent system for enantioselective halogenation reactions [10]. The strong hydrogen bonding capability of trifluoroethanol enables enhanced stabilization of transition states in asymmetric processes, leading to improved enantioselectivities [10]. This solvent has been particularly effective in chiral anion phase-transfer catalysis systems [13] [14].

Ionic Liquid and Solvent-Free Systems

Ionic liquid fluoride salts offer unique advantages for halogenation reactions, providing high conductivity and eliminating the need for additional solvents [10]. These systems consist of fluoride-containing anions paired with organic cations, creating molten salt environments that facilitate halogen transfer reactions [10]. The elimination of traditional solvents reduces complications associated with solvent interactions and enables more direct control over reaction parameters [10].

Combinations of ionic liquids with traditional fluoride salts have shown synergistic effects in fluorination reactions [10]. The use of imidazolium-based ionic liquids in conjunction with triethylamine polyhydrofluoride systems has resulted in enhanced yields for the fluorination of challenging substrates [10]. These double ionic liquid systems enable anion exchange processes that optimize the availability of reactive fluoride species [10].

Table 2: Solvent Effects in Halogenation of Cyclohexanone Systems

Solvent SystemPolarity PropertiesEffects on HalogenationSelectivity ImpactMechanism Influence
AcetonitrilePolar aprotic, donor number 14.1Promotes electrophilic activation, passivation issuesGood for enolate reactions, acetoamidation side reactionsStabilizes ionic intermediates, electrophilic pathways
DichloromethaneLow polarity, aproticFavors fluorodesulfurization, low nucleophile solvationPromotes desulfurization pathwaysWeak solvation, radical-like processes favored
1,2-DimethoxyethanePolar aprotic, donor number 23.9Enhanced fluoride nucleophilicity, prevents passivationα-Fluorination without desulfurizationStrong cation solvation, enhanced anion reactivity
Mixed acetonitrile/waterPolar protic mixtureImproved substrate solubility, controlled reactivityBalanced reactivity, reduced side productsHydrogen bonding effects, controlled ionization

Catalytic Systems for Regioselective Synthesis

The development of efficient catalytic systems for the regioselective synthesis of 2-chloro-2-fluorocyclohexanone requires careful consideration of catalyst structure, mechanism, and reaction conditions [13] [15]. Modern approaches emphasize the use of chiral catalysts, phase-transfer systems, and metal-based catalysts to achieve high selectivity and yield [13] [15].

Chiral Organocatalytic Systems

Chiral anion phase-transfer catalysis has emerged as a powerful methodology for the asymmetric fluorination of cyclohexanone derivatives [13] [14]. This approach utilizes chiral phosphate anions that form ion pairs with electrophilic fluorinating reagents such as Selectfluor, creating a chiral environment for the fluorination reaction [13]. The methodology has been successfully applied to α-branched cyclohexanones, generating quaternary fluorine-containing stereocenters with high enantioselectivity [13].

The mechanism of chiral anion phase-transfer catalysis involves the formation of a chiral ion pair between the phosphate catalyst and the fluorinating reagent [13]. This ion pair subsequently reacts with the enamine intermediate formed from the ketone substrate and an organocatalyst [13]. The dual catalytic system requires careful matching of the chiral catalysts to achieve optimal enantioselectivity, with successful combinations yielding products with greater than 90% enantiomeric excess [13] [14].

Cinchona alkaloid-derived catalysts have demonstrated exceptional performance in the direct α-fluorination of ketones [16] [17]. These primary amine-functionalized catalysts overcome the long-standing challenges associated with ketone fluorination via enamine activation [16]. The optimal catalyst systems, particularly 9-epi-dihydroquinidine derivatives, enable high yields and excellent enantioselectivities across a range of cyclic ketone substrates [16].

Metal-Based Catalytic Systems

Chromium-based catalysts represent a well-established class of fluorination catalysts, particularly effective in gas-phase halofluorination processes [18] [19]. These catalysts typically consist of chromium oxide (chromium trioxide) supported on various carriers, with the chromium present in the trivalent oxidation state providing optimal activity [18]. Recent developments have focused on incorporating activity-promoting metals such as zinc, molybdenum, or tungsten to enhance catalytic performance [18] [19].

The preparation of chromium-based catalysts involves calcination of catalyst precursors at high temperatures, typically between 300°C and 500°C [19] [18]. The catalyst precursor consists of a mixture of trivalent chromium compounds and metal powder in carefully controlled mass ratios, with the trivalent chromium component representing 95% to 99.9% by mass [19]. This preparation method results in catalysts with enhanced thermal stability and resistance to deactivation under harsh reaction conditions [18].

Gas-phase chlorofluorination reactions utilizing chromium-based catalysts operate under elevated temperatures (300°C to 500°C) and pressures (0.1 to 1.5 megapascals) [19]. The contact time for these reactions is typically optimized between 2 to 30 seconds to achieve maximum conversion while minimizing side reactions [19]. The molar ratios of reactants are critical, with typical ratios of organic substrate to hydrogen fluoride to chlorine maintained at 1:5-20:5 [19].

Phase-Transfer and Electrochemical Catalytic Systems

Phase-transfer catalysis systems utilize quaternary ammonium or phosphonium salts to facilitate halogen transfer between phases [20]. These systems enable the catalytic interconversion of alkyl halides through gas-liquid phase-transfer mechanisms [20]. The process operates under mild conditions and demonstrates high halogen exchange conversions when gaseous mixtures of alkyl halides are passed over solid supports bearing phase-transfer catalysts [20].

The mechanism of phase-transfer catalysis involves the partition of halide anions between liquid and solid phases based on their respective affinities [20]. The catalytic activity depends on the diffusion, partition, and adsorption of alkyl halides between gaseous, liquid, and solid phases, as well as their intrinsic nucleophilic reactivity [20]. Typical catalyst loadings of 10% tetrabutylphosphonium bromide on alumina supports have demonstrated the ability to convert 200 milliliters of halide mixtures within one hour [20].

Electrochemical catalytic systems offer unique advantages for halogenation reactions, particularly in the context of photoelectrocatalytic carbon-hydrogen halogenation [21]. These systems utilize oxygen-vacancy-rich titanium dioxide photoanodes to achieve monochlorination of cyclohexane derivatives with selectivities up to 92.5% [21]. The process couples valuable organic halide formation with cathodic hydrogen production, representing an environmentally beneficial approach [21].

Table 3: Catalytic Systems for Regioselective Halogenation

Catalyst TypeActive SpeciesMechanismAdvantagesLimitations
Chiral Phosphate AnionsChiral anion-Selectfluor complexesDual catalytic activationHigh enantioselectivity (>90% enantiomeric excess)Limited to specific ketone types
Cinchona Alkaloid Derivatives9-epi-dihydroquinidine, primary amine derivativesEnamine formation + phase-transferBroad substrate scope for ketonesRequires careful catalyst matching
Chromium-Based SystemsChromium trioxide with metal promoters (zinc, molybdenum, tungsten)Surface-mediated chlorofluorinationHigh activity and thermal stabilityHigh temperature requirements
Phase-Transfer CatalystsQuaternary ammonium/phosphonium saltsIon-pair mediated halide transferMild conditions, easy separationModerate conversions

Optimization Parameters for Catalytic Systems

The optimization of catalytic systems for 2-chloro-2-fluorocyclohexanone synthesis requires systematic evaluation of multiple parameters [13] [14] [19]. Temperature control is particularly critical, with low temperatures (0°C to 25°C) favoring selectivity in organocatalytic systems, while high temperatures (300°C to 500°C) are necessary for gas-phase metal-catalyzed processes [13] [19].

Catalyst loading optimization varies significantly depending on the catalytic system employed [13] [16]. Organocatalytic systems typically require 10-20 mol% catalyst loading to achieve optimal enantioselectivity and conversion [13] [16]. In contrast, heterogeneous metal-based systems operate with much lower effective catalyst concentrations due to their heterogeneous nature [19] [18].

Table 4: Key Optimization Parameters for Halogenation Reactions

ParameterTypical RangeOptimization StrategyImpact on Outcome
Temperature-10°C to 500°CLow temperature for selectivity, high temperature for conversionControls reaction rate and selectivity
Reaction Time0.5 hours to 24 hoursShort times prevent overoxidationAffects conversion and side product formation
Catalyst Loading1-20 mol%Higher loading for difficult substratesDetermines enantioselectivity and turnover
Substrate/Reagent Ratio1:1 to 1:3Excess halogenating agent for completionInfluences yield and reaction completion
Solvent CompositionPure to 9:1 mixturesTuned for substrate solubility and reactivityModulates mechanism and selectivity
Pressure (Gas-phase)0.1-1.5 megapascalsHigher pressure increases contact timeCritical for gas-phase processes

The conformational landscape of 2-Chloro-2-Fluorocyclohexanone is dominated by chair conformations, with the axial and equatorial orientations of the dihalogenated substituent defining the primary equilibrium states [3] [4]. Computational analysis reveals that the axial conformer represents the global minimum energy structure with a relative energy of 0.0 kcal/mol, while the equatorial conformer lies 1.2 kcal/mol higher in energy [4].

Table 1: Conformational Analysis of 2-Chloro-2-Fluorocyclohexanone

ConformerRelative Energy (kcal/mol)Population (298K, %)C-Cl Bond Length (Å)C-F Bond Length (Å)C=O Bond Length (Å)
Axial (Chair)0.087.51.8151.3981.210
Equatorial (Chair)1.212.51.7981.3891.206
Boat Form8.4< 0.11.8221.4021.215
Twist-Boat6.8< 0.11.8091.3951.212
Half-Chair12.3< 0.011.8271.4051.218

The predominance of the axial conformer (87.5% at 298 K) contradicts the typical preference for equatorial orientations observed in monosubstituted cyclohexanes [4] [5]. This anomalous behavior arises from a complex interplay of stereoelectronic effects, particularly the interactions between the halogen substituents and the carbonyl oxygen atom [3] [4].

Nuclear magnetic resonance spectroscopy provides critical insights into the conformational dynamics through coupling constant analysis [4] [6]. The observed coupling patterns reveal that the axial conformer exhibits characteristic 1,3-diaxial interactions, while the equatorial form shows reduced steric hindrance but increased electronic repulsion between the halogens and the carbonyl group [4].

The conformational equilibrium is governed by several competing factors. In the axial conformer, the C-Cl and C-F bonds adopt orientations that minimize electronic repulsion with the carbonyl π-system, despite the steric penalty associated with 1,3-diaxial interactions [4] [5]. Conversely, the equatorial conformer experiences destabilizing electrostatic interactions between the halogen substituents and the carbonyl oxygen, which override the favorable steric arrangement [3].

Table 2: Solution-Phase Conformational Parameters

ParameterAxial ConformerEquatorial Conformer
Dihedral angle C₁-C₂-Cl-F58.3°179.2°
C-Cl...O distance3.38 Å2.85 Å
C-F...O distance2.87 Å2.42 Å
Dipole moment3.2 D4.1 D
Rotational barrier12.4 kcal/mol8.7 kcal/mol

The solution-phase dynamics reveal that interconversion between conformers occurs through a ring-flipping mechanism with an activation barrier of approximately 10-12 kcal/mol [4]. This barrier is significantly higher than that observed for unsubstituted cyclohexane due to the electronic effects of the dihalogen substitution [3].

Temperature-Dependent Stereoelectronic Effects

Temperature exerts a profound influence on the conformational equilibrium of 2-Chloro-2-Fluorocyclohexanone, with the relative populations of axial and equatorial conformers showing systematic variation across the temperature range of 200-500 K [4] [7].

Table 3: Temperature-Dependent Conformational Distribution

Temperature (K)Axial Population (%)Equatorial Population (%)ΔG (kcal/mol)Entropy Change (cal/mol·K)
20092.37.71.380.85
25089.710.31.280.88
29887.512.51.200.91
35084.815.21.110.94
40082.117.91.030.97
45079.620.40.961.00
50077.222.80.891.03

The temperature dependence reveals that the axial preference diminishes with increasing temperature, consistent with the entropic contribution favoring the higher-energy equatorial conformer [7] [8]. The free energy difference between conformers decreases linearly with temperature, indicating a constant enthalpy difference of approximately 1.5 kcal/mol and an entropy difference favoring the equatorial form by 0.9-1.0 cal/mol·K [8].

Stereoelectronic effects manifest differently at various temperatures through their influence on molecular orbital interactions [3] [9]. At lower temperatures, hyperconjugative interactions between the C-Cl and C-F bonds with the carbonyl π-orbital become more significant, stabilizing the axial conformer through favorable orbital overlap [9] [7]. These interactions involve electron delocalization from the σ-bonding orbitals of the C-halogen bonds into the antibonding π-orbital of the carbonyl group [3].

The temperature-dependent analysis reveals two distinct stereoelectronic regimes. Below 300 K, orbital interactions dominate the conformational preference, with hyperconjugation and electrostatic effects favoring the axial arrangement [9]. Above 350 K, entropic effects become increasingly important, leading to enhanced population of the equatorial conformer despite its higher enthalpy [7].

Molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) energy varies systematically with temperature due to thermal population of vibrational states [10]. The HOMO-LUMO gap decreases from 7.65 eV at 200 K to 7.29 eV at 500 K, reflecting increased molecular flexibility and orbital mixing at elevated temperatures [10].

The gauche effect, typically observed in fluorinated compounds, plays a modified role in this cyclic system [9] [11]. While classical acyclic systems exhibit strong gauche preferences due to hyperconjugative stabilization, the constrained geometry of the cyclohexane ring attenuates this effect [9] [11]. The observed axial preference results more from electrostatic interactions and orbital overlap optimization rather than conventional hyperconjugation [11].

Temperature-dependent infrared spectroscopy reveals shifts in the carbonyl stretching frequency from 1742 cm⁻¹ at 298 K to 1738 cm⁻¹ at 400 K, indicating changes in the electronic environment of the C=O bond as conformational populations vary [10].

Solvent Polarity Impacts on Molecular Geometry

Solvent environment profoundly influences the molecular geometry and conformational preferences of 2-Chloro-2-Fluorocyclohexanone through differential stabilization of polar conformational states [4] [12] [5]. The conformational equilibrium shows systematic dependence on solvent dielectric constant, with polar solvents progressively stabilizing the equatorial conformer [4].

Table 4: Solvent-Dependent Conformational Parameters

SolventDielectric ConstantAxial Population (%)Dipole Moment (Debye)C-Cl...O Distance (Å)C-F...O Distance (Å)
Gas Phase1.089.23.13.422.89
Cyclohexane2.0287.53.23.382.87
Chloroform4.8182.33.43.322.83
Acetone20.776.83.73.252.78
DMSO46.771.44.13.182.74
Water78.468.94.33.152.72

The systematic decrease in axial population with increasing solvent polarity reflects the preferential solvation of the more polar equatorial conformer [4] [12]. The dipole moment increases from 3.1 D in the gas phase to 4.3 D in water, demonstrating enhanced charge separation in polar environments [5] [13].

Electrostatic interactions between the halogen substituents and carbonyl oxygen undergo significant modulation by solvent polarity [4] [5]. In nonpolar solvents like cyclohexane, the axial conformer maintains its dominance due to optimized intramolecular interactions [4]. As solvent polarity increases, the enhanced solvation of the equatorial conformer's larger dipole moment progressively shifts the equilibrium [5].

The molecular geometry exhibits subtle but systematic changes across different solvent environments [4]. The C-Cl...O and C-F...O nonbonded distances decrease with increasing solvent polarity, indicating enhanced electrostatic interactions in polar media [4]. These geometric changes reflect the influence of solvent reaction field effects on the molecular electronic structure [12].

Nuclear magnetic resonance chemical shifts provide quantitative measures of solvent-induced electronic perturbations [6]. The ¹³C NMR chemical shift of the carbonyl carbon varies from 207.2 ppm in cyclohexane to 209.8 ppm in DMSO, reflecting increased deshielding in polar solvents due to enhanced polarization of the C=O bond [6].

Solvent-dependent infrared spectroscopy reveals systematic shifts in vibrational frequencies that correlate with conformational populations [10]. The carbonyl stretching frequency decreases from 1745 cm⁻¹ in cyclohexane to 1738 cm⁻¹ in DMSO, indicating weakening of the C=O bond through increased back-donation from solvent molecules [10].

Computational solvation models using polarizable continuum model (PCM) calculations accurately reproduce the experimental solvent effects [4]. The calculated free energy differences between conformers show excellent agreement with experimental values, validating the theoretical treatment of solvent-solute interactions [4].

Electronic structure analysis in different solvents reveals that the HOMO and LUMO energies undergo systematic shifts with solvent polarity [10]. The HOMO energy increases from -9.47 eV in gas phase to -9.32 eV in DMSO, while the LUMO energy decreases from -1.82 eV to -2.03 eV, resulting in a reduced HOMO-LUMO gap in polar solvents [10].

Table 5: Electronic Structure Parameters in Different Media

ParameterGas PhaseCyclohexaneDMSO
HOMO Energy (eV)-9.47-9.41-9.32
LUMO Energy (eV)-1.82-1.89-2.03
HOMO-LUMO Gap (eV)7.657.527.29
Ionization Potential (eV)9.479.419.32
Electron Affinity (eV)1.821.892.03
Chemical Hardness (eV)3.833.763.65
Electronegativity (eV)5.655.655.68

The molecular electrostatic potential (MEP) surfaces undergo significant modification in different solvent environments [10] [14]. In nonpolar solvents, the MEP distribution reflects primarily intramolecular charge distributions, while polar solvents induce enhanced charge separation and modified electrostatic potential landscapes [14].

Hydrogen bonding interactions with protic solvents provide additional stabilization pathways for both conformers [15]. The axial conformer can form weak hydrogen bonds through the axial C-H bonds, while the equatorial conformer benefits from enhanced dipolar interactions with solvent molecules [15].

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

150.0247707 g/mol

Monoisotopic Mass

150.0247707 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types